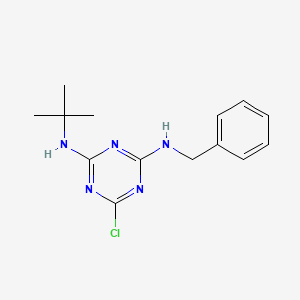
N-benzyl-N'-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-tert-butylamine is a type of organic compound that is used as a protected amine . It aids in the oxidation to the corresponding hydroxylamine and nitrone .
Synthesis Analysis
While specific synthesis methods for “N-benzyl-N’-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine” are not available, tert-butanesulfinamide has been used in the synthesis of N-heterocycles via sulfinimines .Chemical Reactions Analysis
N-Benzyl-tert-butylamine has been studied in vitro using male hamster hepatic microsomal preparations. This substrate produced the corresponding nitrone, benzaldehyde, and an uncharacterized metabolite .Physical And Chemical Properties Analysis
N-Benzyl-tert-butylamine has a refractive index of 1.497, a boiling point of 80 °C/5 mmHg, and a density of 0.881 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Electrochemical Reduction and Structural Determination
N-benzyl-N'-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine, a chloro-s-triazine compound, is significant in agricultural applications as a herbicide and algaecide. It can undergo electrochemical reduction under acidic conditions, leading to the elimination of the chloro group and reduction of the s-triazine ring. This process has been studied using electrochemical, chromatographic, and spectroscopic techniques (Brown, 2018).
Synthesis for Cardiogenetic Activity
The synthesis of structural analogs of this compound, focusing on potential cardiogenetic activity, has been developed. A one-pot synthesis approach was used for functionalizing the 1,3,5-triazine core, leading to compounds that could be significant in cell differentiation and cardiac health (Linder, Schnürch, & Mihovilovic, 2018).
Crystal Packing and Hydrogen Bonds
The structural analysis of a related compound highlights the almost planar nature of the triazine ring and its crystal packing consolidated by N—H⋯N hydrogen bonds. These structural details are crucial for understanding the compound's properties and potential applications in material science (Jiang, Qiu, Wang, & Wang, 2007).
Antimicrobial Activity
The compound and its derivatives have been investigated for antimicrobial activity against Staphylococcus aureus and Mycobacterium smegmatis, indicating potential as antimycobacterial agents (Ma, Tan, Khoo, Sim, Chan, & Chui, 2011).
Degradation Pathways in Agricultural Soils
Studies on the degradation pathways of terbuthylazine, a related compound, in agricultural soils have been conducted. These studies are significant for understanding the environmental impact and potential pollution risks associated with its use (Guzzella, Rullo, Pozzoni, & Giuliano, 2003).
Role in Triazine Resistance in Plants
Research has also explored the role of benzoxazinones in triazine resistance in plants, shedding light on the interaction between this compound and certain plant defense mechanisms (Willett, Lerch, Lin, Goyne, Leigh, & Roberts, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-N-benzyl-2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5/c1-14(2,3)20-13-18-11(15)17-12(19-13)16-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSWOHQRNTZAFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NCC2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324631 |
Source


|
| Record name | 4-N-benzyl-2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666202 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-N'-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine | |
CAS RN |
177962-28-6 |
Source


|
| Record name | 4-N-benzyl-2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2362751.png)

![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2362753.png)
![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2362754.png)
![[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride](/img/structure/B2362755.png)
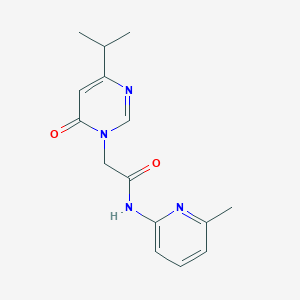
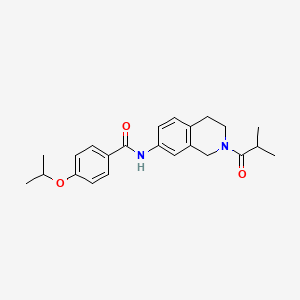
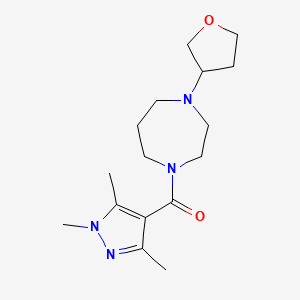
![1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2362764.png)

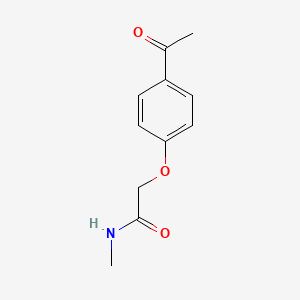
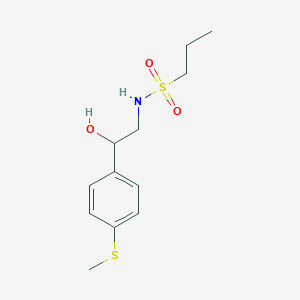
![3-isopentyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362770.png)